molecular formula C16H8ClFN4OS B13136376 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- CAS No. 154371-22-9

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)-

Cat. No.: B13136376
CAS No.: 154371-22-9
M. Wt: 358.8 g/mol
InChI Key: LGWIRMGLZJAEFB-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazinoquinoxaline core, which is a fused heterocyclic system, and is substituted with a 3-chloro-4-fluoroaniline group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 2-chloroquinoxaline in the presence of a base, followed by the introduction of the 3-chloro-4-fluoroaniline group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine-substituted products.

Scientific Research Applications

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)-
  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)-
  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)-

Uniqueness

The uniqueness of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chloro-4-fluorophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

154371-22-9

Molecular Formula

C16H8ClFN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

2-(3-chloro-4-fluoroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C16H8ClFN4OS/c17-9-7-8(5-6-10(9)18)19-16-22-14(23)13-15(24-16)21-12-4-2-1-3-11(12)20-13/h1-7H,(H,19,22,23)

InChI Key

LGWIRMGLZJAEFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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